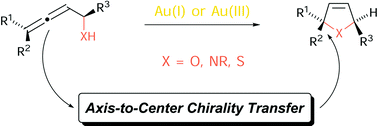The golden gate to catalysis
Organic & Biomolecular Chemistry Pub Date: 2005-01-10 DOI: 10.1039/B416516K
Abstract
The use of gold in homogeneous catalysis is a relatively new field of transition metal catalysis, but has already witnessed spectacular achievements. By virtue of their unique ability to activate carbon–carbon double and triple bonds as soft, carbophilic Lewis acids, gold salts are highly efficient catalysts for the formation of C–C, C–O, C–N, and C–S bonds. Moreover, they are capable of activating C–H bonds of aromatic and other substrates, opening unprecedented pathways for their functionalisation. By using chiral allenes as substrates, gold catalysts can even be applied in stereoselective target-oriented synthesis.


Recommended Literature
- [1] Covalent cucurbit[7]uril–dye conjugates for sensing in aqueous saline media and biofluids†
- [2] Molecular characteristics of collagen extracted from the starry triggerfish skin and its potential in the development of biodegradable packaging film†
- [3] Control of physicochemical properties and catalytic activity of tris(2,2′-bipyridine)iron(ii) encapsulated within the zeolite Y cavity by alkaline earth metal cations
- [4] Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes†
- [5] Colloidal zeolites and zeolite membranes†
- [6] Notes
- [7] Triplet-to-singlet exciton transfer in hyperfluorescent OLED materials†
- [8] Ultrathin and porous δ-FeOOH modified Ni3S2 3D heterostructure nanosheets with excellent alkaline overall water splitting performance†
- [9] Recent progress on carbon-based support materials for electrocatalysts of direct methanol fuel cells†
- [10] Turn-on fluorescent probes that can light up endogenous RNA in nucleoli and cytoplasm of living cells under a two-photon microscope†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 176088-59-8
-
CAS no.: 16742-48-6









